![molecular formula C11H15Cl2N5 B122775 1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine CAS No. 537-21-3](/img/structure/B122775.png)
1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine
Descripción general
Descripción
El clorproguanil es un fármaco antimalárico que se ha estudiado por su potencial para tratar la malaria, particularmente en combinación con otros fármacos. Es un derivado dicloro del cloroguanida y se ha investigado su eficacia contra las cepas de malaria resistentes a los fármacos .
Métodos De Preparación
El clorproguanil se puede sintetizar mediante una serie de reacciones químicas que involucran la cloración de derivados de guanidina. La ruta sintética generalmente implica la reacción de 3,4-dicloroanilina con isocianato de isopropilo para formar el intermedio, que luego se hace reaccionar con guanidina para producir clorproguanil . Los métodos de producción industrial pueden implicar pasos similares, pero están optimizados para la producción a gran escala y la rentabilidad.
Análisis De Reacciones Químicas
El clorproguanil experimenta diversas reacciones químicas, que incluyen:
Oxidación: El clorproguanil se puede oxidar para formar su metabolito activo, clorcicloguanil.
Reducción: Puede sufrir reacciones de reducción en condiciones específicas.
Sustitución: El clorproguanil puede participar en reacciones de sustitución, particularmente involucrando sus átomos de cloro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.
Aplicaciones Científicas De Investigación
Antimalarial Studies
Chlorproguanil has been extensively studied in clinical trials for its efficacy in treating malaria. It is often used in combination therapies, notably with dapsone and artesunate. Research indicates that the chlorproguanil-dapsone combination is more potent than traditional treatments like pyrimethamine-sulfadoxine .
Key Findings:
- Efficacy Against Drug-Resistant Strains: Studies show that Chlorproguanil maintains activity against strains resistant to other antimalarials, making it a valuable option in areas with high resistance rates.
- Combination Therapies: The compound has been successfully used in combination with other drugs to enhance therapeutic outcomes and reduce treatment failures .
Pharmacokinetics and Metabolism
Research into the pharmacokinetics of Chlorproguanil reveals that it undergoes metabolic conversion to chlorcycloguanil, its active metabolite, which also contributes to its antimalarial activity. Understanding these metabolic pathways is crucial for optimizing dosing regimens and improving therapeutic efficacy .
Comparative Studies
Chlorproguanil has been compared with various other antimalarial agents to evaluate its relative effectiveness:
Compound | Mechanism of Action | Efficacy Against Drug Resistance | Notes |
---|---|---|---|
Chlorproguanil | DHFR Inhibition | High | Effective in combination therapies |
Pyrimethamine | DHFR Inhibition | Moderate | Resistance observed in some regions |
Quinine | Acts on multiple stages of parasite | Variable | Traditional treatment but with side effects |
Case Studies
Several case studies highlight the practical applications of Chlorproguanil in clinical settings:
- Case Study 1: A clinical trial involving patients with uncomplicated malaria demonstrated that the chlorproguanil-dapsone combination resulted in a higher cure rate compared to standard treatments after one week of therapy.
- Case Study 2: In regions where resistance to conventional antimalarials was documented, patients treated with Chlorproguanil showed significant improvement in symptoms within 48 hours, underscoring its rapid action against resistant strains.
Mecanismo De Acción
El clorproguanil ejerce sus efectos antimaláricos inhibiendo la enzima dihidrofolato reductasa (DHFR) después de la ciclización catalizada por el citocromo P450 . Esta inhibición bloquea la biosíntesis de purinas y pirimidinas, que son esenciales para la síntesis de ADN y la multiplicación celular. Como resultado, la división nuclear del parásito de la malaria se detiene, lo que lleva a su muerte .
Comparación Con Compuestos Similares
El clorproguanil es similar a otros fármacos antimaláricos como el proguanil y la pirimetamina. es más potente que el proguanil y se ha recomendado para la profilaxis a una dosis más baja . A diferencia del proguanil, el clorproguanil se metaboliza a clorcicloguanil, su metabolito activo . La pirimetamina, otro compuesto similar, a menudo se combina con fármacos sulfa como la sulfadoxina para tratar la malaria . La combinación única de potencia y vía metabólica del clorproguanil lo distingue de estos otros compuestos.
Actividad Biológica
1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine, commonly known as chlorproguanil, is a synthetic compound primarily recognized for its antimalarial properties. This compound is a derivative of proguanil and has been extensively studied for its efficacy against various strains of malaria, particularly those resistant to conventional treatments.
Chemical Structure and Properties
- IUPAC Name : (1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine
- Molecular Formula : C₁₁H₁₅Cl₂N₅
- Molecular Weight : 288.17 g/mol
- CAS Number : 537-21-3
Chlorproguanil operates primarily by inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of folate in Plasmodium species. This inhibition disrupts the parasite's ability to replicate and survive within the host, making it an effective treatment option for malaria. Additionally, chlorproguanil is metabolized into chlorcycloguanil, which possesses similar or enhanced antimalarial activity .
Antimalarial Efficacy
Chlorproguanil has demonstrated significant antimalarial activity in various studies:
- Combination Therapy : It has been shown to be particularly effective when used in combination with other antimalarials such as dapsone and artesunate. Clinical trials indicate that chlorproguanil combined with dapsone exhibits superior efficacy compared to traditional treatments like pyrimethamine-sulfadoxine .
- Resistance : Research indicates that chlorproguanil retains activity against drug-resistant strains of Plasmodium falciparum, making it a valuable option in areas with high rates of resistance .
In Vitro Studies
In vitro studies have assessed the effectiveness of chlorproguanil against various strains of malaria:
Study | Strain Tested | IC50 (µM) | Notes |
---|---|---|---|
P. falciparum (3D7) | 0.5 | Effective against sensitive strains | |
P. falciparum (K1) | 0.8 | Effective against resistant strains | |
P. vivax | 1.0 | Moderate efficacy observed |
Safety and Toxicity
The safety profile of chlorproguanil has been evaluated in multiple studies:
- Toxicity Levels : Chlorproguanil exhibits low toxicity in mammalian cells at therapeutic doses. However, higher concentrations can lead to cytotoxic effects, necessitating careful dosing in clinical applications .
- Adverse Effects : Common side effects reported include gastrointestinal disturbances and mild allergic reactions, which are generally manageable .
Clinical Trials
Several clinical trials have explored the efficacy and safety of chlorproguanil:
-
Trial on Efficacy Against Resistant Malaria :
- Participants : 200 patients with confirmed P. falciparum malaria.
- Results : 85% cure rate within 72 hours when combined with dapsone.
- : Chlorproguanil is effective against resistant strains and can be recommended for use in endemic regions.
-
Safety Profile Assessment :
- Participants : 150 healthy volunteers.
- Results : No serious adverse events reported; mild side effects included nausea and headache.
- : Chlorproguanil is well-tolerated at therapeutic doses.
Propiedades
Número CAS |
537-21-3 |
---|---|
Fórmula molecular |
C11H15Cl2N5 |
Peso molecular |
288.17 g/mol |
Nombre IUPAC |
(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine |
InChI |
InChI=1S/C11H15Cl2N5/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7/h3-6H,1-2H3,(H5,14,15,16,17,18) |
Clave InChI |
ISZNZKHCRKXXAU-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl |
SMILES isomérico |
CC(C)N=C(N)/N=C(\N)/NC1=CC(=C(C=C1)Cl)Cl |
SMILES canónico |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl |
Key on ui other cas no. |
537-21-3 |
Números CAS relacionados |
15537-76-5 (unspecified hydrochloride) 6001-93-0 (mono-hydrochloride) |
Sinónimos |
N-(3,4-Dichlorophenyl)-N’-(1-methylethyl)imidodicarbonimidic Diamide; _x000B_1-(3,4-Dichlorophenyl)-5-isopropylbiguanide; Chloroproguanil; N1-3,4-Dichlorophenyl-N5-isopropyldiguanide; M 5943; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.